molecular formula C6H5F10O3P B14287802 (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid CAS No. 113933-95-2

(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid

Katalognummer: B14287802
CAS-Nummer: 113933-95-2
Molekulargewicht: 346.06 g/mol
InChI-Schlüssel: SAPCVXPHUTVQEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is a fluorinated organophosphorus compound. It is characterized by the presence of ten fluorine atoms attached to a hexyl chain, which is bonded to a phosphonic acid group. This compound is of interest due to its unique chemical properties, including high thermal stability and resistance to chemical degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid typically involves the reaction of a fluorinated hexyl compound with a phosphonic acid derivative. One common method is the reaction of 1-bromo-2,2,3,3,4,4,5,5,6,6-decafluorohexane with triethyl phosphite, followed by hydrolysis to yield the phosphonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted fluorinated compounds.

Wissenschaftliche Forschungsanwendungen

(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential in imaging and diagnostic applications.

    Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of (2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and as a ligand in coordination chemistry. The fluorinated hexyl chain contributes to the compound’s hydrophobicity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2,2,3,3,4,4,5,5,6,6-Decafluoroheptanoic acid): Similar in structure but with a carboxylic acid group instead of a phosphonic acid group.

    (2,2,3,3,4,4,5,5,6,6-Decafluorobiphenyl): Contains a biphenyl structure with similar fluorination.

Uniqueness

(2,2,3,3,4,4,5,5,6,6-Decafluorohexyl)phosphonic acid is unique due to its combination of a highly fluorinated hexyl chain and a phosphonic acid group. This combination imparts both high stability and reactivity, making it valuable in various applications where other similar compounds may not perform as well.

Eigenschaften

CAS-Nummer

113933-95-2

Molekularformel

C6H5F10O3P

Molekulargewicht

346.06 g/mol

IUPAC-Name

2,2,3,3,4,4,5,5,6,6-decafluorohexylphosphonic acid

InChI

InChI=1S/C6H5F10O3P/c7-2(8)4(11,12)6(15,16)5(13,14)3(9,10)1-20(17,18)19/h2H,1H2,(H2,17,18,19)

InChI-Schlüssel

SAPCVXPHUTVQEM-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.